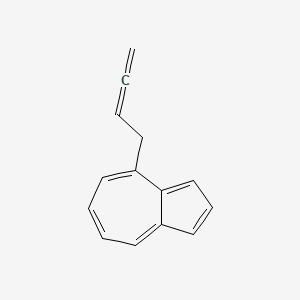![molecular formula C13H28O2Si B14281456 Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 157310-14-0](/img/structure/B14281456.png)
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C13H28O2Si and a molecular weight of 244.45 g/mol . This compound is a derivative of butanal, where the hydrogen atom at the fourth position is replaced by a tris(1-methylethyl)silyl group. It is used in various chemical syntheses and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the hydrosilylation of butanal with tris(1-methylethyl)silane. This reaction is catalyzed by transition metals such as platinum or rhodium under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .
Types of Reactions:
Oxidation: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Wissenschaftliche Forschungsanwendungen
Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with various molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .
Vergleich Mit ähnlichen Verbindungen
Butanal: The parent compound without the silyl group.
Butanal, 4-[[trimethylsilyl]oxy]-: A similar compound with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
Butanal, 4-[[triethylsilyl]oxy]-: Another similar compound with a triethylsilyl group
Uniqueness: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which imparts distinct steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
157310-14-0 |
|---|---|
Molekularformel |
C13H28O2Si |
Molekulargewicht |
244.44 g/mol |
IUPAC-Name |
4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C13H28O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h9,11-13H,7-8,10H2,1-6H3 |
InChI-Schlüssel |
FKBHQOYTZWRTFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


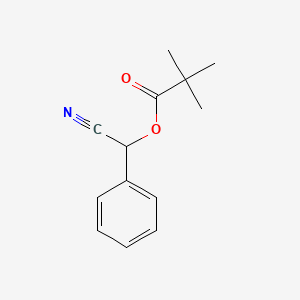
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
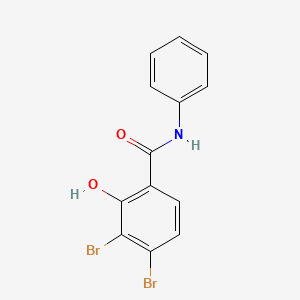
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
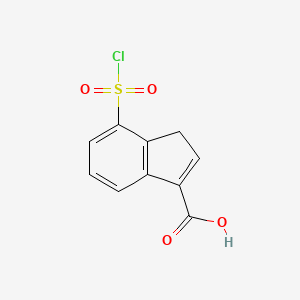
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
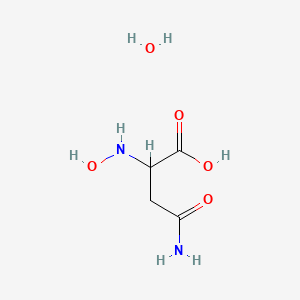
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
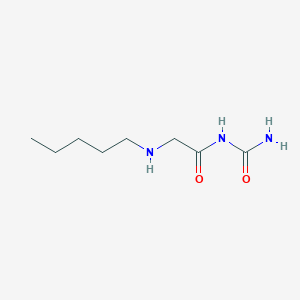
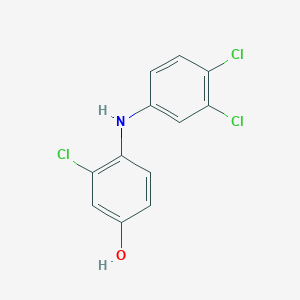
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
